Dimethyl 2-methylenepentanedioate CAS number and molecular weight
Dimethyl 2-methylenepentanedioate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Dimethyl 2-Methylenepentanedioate, a versatile monomer and synthetic intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. Every piece of information is supported by authoritative references to ensure the highest level of accuracy and trustworthiness for your research and development endeavors.
Core Molecular Attributes
Dimethyl 2-methylenepentanedioate, also known as dimethyl 2-methyleneglutarate, is an unsaturated diester with significant potential in organic synthesis and polymer chemistry. Its core attributes are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5621-44-3 | [1][2] |
| Molecular Formula | C₈H₁₂O₄ | [1][2] |
| Molecular Weight | 172.178 g/mol | [1][2] |
| Density | 1.1±0.1 g/cm³ | [1] |
| Boiling Point | 190.2±15.0 °C at 760 mmHg | [1] |
| Flash Point | 82.9±18.8 °C | [1] |
Synthesis and Reaction Mechanisms
The synthesis of dimethyl 2-methylenepentanedioate is not as widely documented as that of its close structural relatives like dimethyl itaconate. However, a plausible and efficient synthetic route is the Knoevenagel condensation of dimethyl glutarate with formaldehyde. This reaction is a classic method for forming carbon-carbon double bonds.
Proposed Synthesis Workflow
A generalized laboratory protocol, based on well-established malonic ester syntheses and Knoevenagel condensations, is presented below. This protocol should be optimized for specific laboratory conditions.
Reaction Principle: The synthesis proceeds via a base-catalyzed condensation reaction between dimethyl pentanedioate (dimethyl glutarate) and formaldehyde. The base abstracts an alpha-proton from the dimethyl glutarate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent dehydration step yields the desired dimethyl 2-methylenepentanedioate.
Caption: Proposed synthesis of Dimethyl 2-methylenepentanedioate.
Experimental Protocol: Synthesis
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Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The flask is charged with dimethyl pentanedioate, a suitable solvent such as toluene, and a catalytic amount of a base like piperidine or triethylamine.
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Addition of Formaldehyde: Paraformaldehyde is added to the reaction mixture.
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Reaction: The mixture is heated to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress can be monitored by techniques like TLC or GC.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a dilute acid wash. The organic layer is then washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Key Reaction Mechanisms Involving Dimethyl 2-Methylenepentanedioate
The presence of an α,β-unsaturated ester system makes dimethyl 2-methylenepentanedioate an excellent Michael acceptor. This reactivity is central to its utility in organic synthesis.
Michael Addition:
In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor).[3] This reaction is highly valuable for the formation of carbon-carbon bonds under mild conditions.[3] For dimethyl 2-methylenepentanedioate, the reaction would proceed as follows:
Caption: Generalized mechanism of a Michael addition reaction.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The vinylic protons of the methylene group will appear as singlets in the olefinic region. The protons of the two methyl ester groups will likely appear as two distinct singlets. The methylene protons of the glutarate backbone will exhibit more complex splitting patterns.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the glutarate backbone, and the carbons of the methyl ester groups.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester functional groups. A band corresponding to the C=C stretching of the alkene will also be present. The C-H stretching and bending vibrations of the alkyl and vinyl groups will also be observed.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a diester and will likely involve the loss of methoxy and carbomethoxy groups.
Applications in Research and Drug Development
The unique structure of dimethyl 2-methylenepentanedioate makes it a valuable building block in several areas of chemical research and development.
Polymer Chemistry
As a functionalized monomer, dimethyl 2-methylenepentanedioate can be used in polymerization reactions to introduce ester functionalities into the polymer backbone. These functionalities can be further modified, allowing for the synthesis of polymers with tailored properties. Its structure is similar to that of itaconic acid esters, which are widely used in the production of specialty polymers.
Drug Development and Medicinal Chemistry
The glutarimide ring is a key structural motif in a number of pharmacologically active compounds. Dimethyl 2-methylenepentanedioate can serve as a precursor for the synthesis of substituted glutarimides through Michael addition and subsequent cyclization reactions. This makes it a potentially valuable intermediate in the synthesis of novel therapeutic agents.
Safety and Handling
As with any chemical, dimethyl 2-methylenepentanedioate should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Dimethyl 2-methylenepentanedioate is a versatile and reactive molecule with significant potential in organic synthesis and materials science. Its ability to undergo Michael additions and polymerizations makes it a valuable tool for the construction of complex molecular architectures and functional materials. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to explore its full synthetic utility.
References
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Chemsrc. Dimethyl 2-methylenepentanedioate | CAS#:5621-44-3. [Link]
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NIST. Pentanedioic acid, 2-methylene-, dimethyl ester. [Link]
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Wikipedia. Michael reaction. [Link]
